molecular formula C14H21NO3 B1335111 (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 510723-80-5

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Cat. No.: B1335111
CAS No.: 510723-80-5
M. Wt: 251.32 g/mol
InChI Key: KRKRFPVLDYQKIR-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a tetrahydrofuran ring attached to a methylamine group

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs and their targets in the body. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Amines, for instance, can be irritants and some are toxic. Proper handling and safety measures should always be taken when working with chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl alcohol and tetrahydrofuran.

    Formation of Intermediate: The 2,3-dimethoxybenzyl alcohol is first converted to 2,3-dimethoxybenzyl chloride using thionyl chloride.

    Nucleophilic Substitution: The 2,3-dimethoxybenzyl chloride is then reacted with tetrahydrofuran in the presence of a base such as sodium hydride to form the intermediate (2,3-dimethoxybenzyl)-tetrahydrofuran.

    Amine Formation: Finally, the intermediate is treated with methylamine under reductive amination conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler benzylamine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of halogenated or alkylated benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzyl alcohol: A precursor in the synthesis of (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine.

    3,4-Dimethoxybenzyl alcohol: Similar structure but with methoxy groups at different positions.

    2,3-Dimethoxybenzaldehyde: An oxidized form of 2,3-dimethoxybenzyl alcohol.

Uniqueness

This compound is unique due to the presence of both methoxy groups and a tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3,5,7,12,15H,4,6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRFPVLDYQKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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